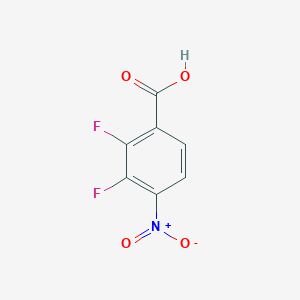

2,3-Difluoro-4-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO4/c8-5-3(7(11)12)1-2-4(6(5)9)10(13)14/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVKJEDUWUEZEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research Context and Strategic Significance of 2,3 Difluoro 4 Nitrobenzoic Acid

Historical Trajectories in Fluorinated Benzoic Acid Research

The journey into fluorinated organic compounds began with the pioneering work of chemists in the late 19th and early 20th centuries. The first synthesis of an aromatic compound with a fluorinated side chain was reported by Swarts in 1898. nih.gov A significant breakthrough came in 1927 when Schiemann developed a method to introduce fluorine into aromatic rings via diazonium salts, a technique that has been refined and is still in use today. nih.gov Another crucial development was the nucleophilic halogen exchange method, reported by Gottlieb in 1936, which allowed for the substitution of chlorine with fluorine using potassium fluoride (B91410). nih.gov

These early methods laid the groundwork for the synthesis of a wide array of fluorinated benzoic acids. For instance, 4-Fluorobenzoic acid can be prepared using the Schiemann reaction. wikipedia.org The introduction of fluorine atoms into the benzoic acid structure was found to significantly alter its physical and chemical properties, a discovery that has driven decades of research.

Contemporary Research Landscape of Nitroaromatic and Fluorinated Carboxylic Acids

In recent years, the focus of chemical research has increasingly turned to the detection and application of nitroaromatic compounds and fluorinated carboxylic acids. Nitroaromatics are recognized for their use in various industries, including pharmaceuticals and dyes, but also as potent explosives. nih.govresearchgate.net This has spurred the development of sensitive detection methods, such as fluorescence quenching. nih.govresearchgate.net

Simultaneously, there is an ongoing industrial effort to find alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) due to environmental concerns. nih.gov This has led to the investigation of a variety of fluorinated substances for applications in fluoropolymer manufacture, surface treatments, and more. nih.gov The unique properties of perfluorinated carboxylic acids, such as their high acidity and surface activity, have made them commercially significant. researchgate.net

Rationales for the Academic Investigation of 2,3-Difluoro-4-nitrobenzoic acid

The specific combination of ortho and meta fluorine atoms relative to the carboxylic acid group, along with a para nitro group, makes this compound a compound with unique electronic and steric properties. This has led to its investigation for several key reasons.

This compound serves as a versatile intermediate in organic synthesis. The presence of multiple reactive sites—the carboxylic acid, the nitro group, and the activated aromatic ring—allows for a variety of chemical transformations. This makes it a valuable building block for creating more complex molecules with high precision. chemimpex.com The electron-withdrawing nature of the fluorine and nitro groups enhances the reactivity of the benzene (B151609) ring, facilitating nucleophilic aromatic substitution reactions.

Fluorinated and nitro-substituted benzoic acids are important pharmacophores in medicinal chemistry. For instance, 4-Fluoro-3-nitrobenzoic acid has been used in the preparation of novel antimycobacterial agents and inhibitors of acetylcholinesterase and butyrylcholinesterase. sigmaaldrich.com Similarly, 4,5-Difluoro-2-nitrobenzoic acid is an intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and anti-cancer drugs. chemimpex.com The unique substitution pattern of this compound offers the potential to create novel biologically active molecules with improved efficacy and pharmacokinetic properties.

The incorporation of fluorinated compounds into materials can impart desirable properties such as thermal stability and chemical resistance. chemimpex.com Enzymes are also being explored in materials science to develop innovative and functional materials. researchgate.net The reactivity and structural features of this compound make it a candidate for the synthesis of advanced polymers and coatings. Its ability to participate in various polymerization and modification reactions could lead to the creation of materials with tailored properties for specific high-performance applications. chemimpex.com

Interdisciplinary Relevance in Chemical Sciences

The study of this compound is not confined to a single discipline within chemistry. It holds relevance in:

Organic Synthesis: As a key building block for complex molecules.

Medicinal Chemistry: For the design and synthesis of new therapeutic agents.

Material Science: In the development of advanced materials with unique properties. chemimpex.com

Analytical Chemistry: Where related compounds are used as reagents for detection and quantification. chemimpex.com

The interdisciplinary nature of research into this compound underscores its strategic importance and the potential for significant scientific advancements across various chemical fields.

Compound Data

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | 1806370-35-3 | C₇H₃F₂NO₄ | 203.10 |

| 2,5-Difluoro-4-nitrobenzoic acid | 116465-48-6 | C₇H₃F₂NO₄ | 203.10 |

| 4,5-Difluoro-2-nitrobenzoic acid | 20372-63-8 | C₇H₃F₂NO₄ | 203.10 |

| 4-Amino-2,3-difluoro-5-nitrobenzoic acid | 284030-57-5 | C₇H₄F₂N₂O₄ | 218.11 |

| 4-Fluoro-3-nitrobenzoic acid | 453-71-4 | C₇H₄FNO₄ | 185.11 |

| 4-Fluorobenzoic acid | 456-22-4 | C₇H₅FO₂ | 140.11 |

| 4-Nitrobenzoic acid | 62-23-7 | C₇H₅NO₄ | 167.12 |

Organic Chemistry and Synthesis Innovation

In the realm of organic chemistry, this compound is recognized as a versatile scaffold for synthetic innovation. cymitquimica.com The presence of multiple reactive sites on the aromatic ring allows for a variety of chemical transformations. The carboxylic acid group can be readily converted into esters, amides, or other derivatives, while the nitro group can be reduced to an amine, opening pathways to a diverse range of heterocyclic compounds.

The fluorine atoms significantly influence the reactivity of the molecule. Their strong electron-withdrawing nature acidifies the carboxylic acid group and can activate the aromatic ring for nucleophilic aromatic substitution reactions. organicintermediate.com This controlled reactivity is a key asset in the design of complex, multi-step syntheses. While detailed synthetic methodologies for many reactions involving this compound are not extensively documented in publicly available literature, its structural motifs are found in precursors to other valuable chemical intermediates.

Medicinal Chemistry and Drug Discovery Platforms

The strategic importance of this compound is particularly pronounced in medicinal chemistry and drug discovery. Fluorinated organic molecules often exhibit enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability. While direct therapeutic applications of this compound itself are not reported, it serves as a crucial starting material for the synthesis of pharmacologically active compounds.

A notable example is its role as a precursor to 4-Amino-2,3-difluoro-5-nitrobenzoic acid, a key intermediate in the manufacture of Binimetinib. indiamart.comnih.gov Binimetinib is a targeted therapy used in the treatment of certain types of cancer. The synthesis of such complex drug molecules underscores the importance of having access to well-defined and strategically functionalized building blocks like this compound. The ability to introduce specific fluorine substitution patterns is a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. nih.gov

Agrochemical Science and Sustainable Development

In agrochemical science, the development of new and effective pesticides and herbicides is crucial for sustainable agriculture. Fluorinated compounds have found significant use in this sector due to their enhanced biological activity. While specific studies detailing the use of this compound in the development of new agrochemicals are limited, related fluoronitrobenzoic acid derivatives are known to be precursors to active ingredients in pesticides. For instance, 2-fluoro-3-nitrobenzoic acid is a raw material for the synthesis of Broflanilide, an insecticide used against various agricultural pests. organicintermediate.com The structural similarity suggests a potential, though not yet broadly explored, role for this compound in this field.

Polymer Chemistry and Advanced Functional Materials

The application of fluorinated compounds in polymer chemistry can lead to the development of advanced materials with unique properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. While there is no direct evidence of this compound being used as a monomer or functional component in polymer synthesis in the available literature, related fluorinated benzoic acids have been explored for creating block copolymers and polymersomes. ossila.com The functional groups present in this compound—the carboxylic acid for polymerization and the fluorinated nitroaromatic core for imparting specific properties—suggest its potential as a building block for novel functional polymers, an area that remains open for future research.

Advanced Synthetic Methodologies for 2,3 Difluoro 4 Nitrobenzoic Acid and Its Precursors

Nitration Strategies for Difluorobenzoic Acid Substrates

The introduction of a nitro group onto a difluorobenzoic acid substrate is a critical step in the synthesis of 2,3-Difluoro-4-nitrobenzoic acid. This transformation requires careful consideration of directing group effects and reaction conditions to ensure the nitro group is installed at the correct position.

Regioselective Nitration Protocols and Reaction Conditions

The regioselectivity of electrophilic aromatic nitration on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. In the case of 2,3-difluorobenzoic acid, the molecule contains two fluorine atoms, which are deactivating but ortho, para-directing, and a carboxylic acid group, which is a deactivating and meta-directing group. The nitration of this substrate is a classic example of the competition between directing groups. The fluorine atoms at positions 2 and 3 direct incoming electrophiles to positions 4, 5, and 6, while the carboxylic acid at position 1 directs to position 5. The formation of this compound indicates that the para-directing effect of the fluorine atom at position 2 is the dominant influence.

Standard nitration protocols for fluorinated benzoic acids typically employ a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). This combination generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. For instance, the nitration of 3,4-difluorobenzoic acid with this mixed acid system exclusively yields 2-nitro-4,5-difluorobenzoic acid, demonstrating the powerful directing effect of the fluorine atoms acs.org. Similarly, the nitration of 2,4-dichloro-5-fluorobenzoic acid results in the nitro group being introduced at the 3-position, guided by the existing substituents google.com.

While a specific protocol for 2,3-difluorobenzoic acid is not detailed in the provided results, a general procedure can be inferred from related transformations. The reaction typically involves the careful addition of the difluorobenzoic acid substrate to a pre-cooled mixture of nitric and sulfuric acids, followed by controlled heating to drive the reaction to completion.

| Substrate | Nitrating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| 2,4-Dichloro-5-fluorobenzoic acid | HNO₃ / H₂SO₄ | Heat to 90-100°C for 3 hours | 2,4-Dichloro-5-fluoro-3-nitro-benzoic acid | google.com |

| 3,4-Difluorobenzoic acid | HNO₃ / H₂SO₄ | Not specified | 2-Nitro-4,5-difluorobenzoic acid | acs.org |

| 4-Chloro-3,5-difluorobenzonitrile* | HNO₃ / H₂SO₄ | Stir at ~102°C for 6 hours | 4-Chloro-3,5-difluoro-2-nitrobenzoic acid | researchgate.net |

*Nitration and hydrolysis of the nitrile group occur in one step.

Oxidative Nitration Techniques and Yield Optimization

Beyond the traditional mixed-acid approach, oxidative nitration methods offer an alternative pathway. These techniques often utilize sodium nitrite (B80452) (NaNO₂) as the source of the nitro group in conjunction with an oxidizing agent or a strong acid. For example, aromatic hydrocarbons can be nitrated in high yields using sodium nitrite in trifluoroacetic acid rsc.org. This system generates a potent nitrating species, believed to be the nitronium ion, capable of reacting with even deactivated aromatic rings.

Another approach involves the direct oxidative nitration of aromatic sulfonamides using sodium nitrite, which has been shown to be a highly chemoselective method rsc.org. While the direct application to difluorobenzoic acids is not explicitly documented, these methods represent a promising area for yield optimization, potentially offering milder reaction conditions and improved selectivity compared to harsh mixed-acid systems. The mechanism is thought to involve the oxidation of nitrite to nitrogen dioxide (NO₂) or dinitrogen tetroxide (N₂O₄), which then acts as the nitrating agent nih.gov.

Environmentally Conscious Nitration Approaches

Growing environmental concerns have spurred the development of "green" nitration methodologies that aim to reduce hazardous waste and avoid the use of corrosive mineral acids. nih.govfrontiersin.org These approaches are highly relevant for the industrial synthesis of nitroaromatic compounds.

Promising green nitration strategies include:

Photochemical Nitration: Aromatic compounds like phenol and salicylic acid have been nitrated using UV radiation in the presence of nitrite ions. This method proceeds through a proposed radical mechanism involving NO₂• radicals. researchgate.net The photochemical nitration of benzoic acid derivatives by irradiation in the presence of nitrate (B79036) ions has also been suggested researchgate.net.

Microwave-Assisted Nitration: The use of microwave irradiation can significantly accelerate reaction times and improve yields. Greener protocols combine this technology with safer nitrating agents, such as calcium nitrate in acetic acid, to nitrate phenolic compounds efficiently. gordon.edu This avoids the use of strong mineral acids altogether.

Electrochemical Nitration: Electro-organic synthesis offers a method to generate nitrating agents in situ, replacing hazardous chemical oxidants with electricity. The nitration of various aromatic compounds has been achieved through the electrochemical oxidation of nitrite, which serves as a safe and readily available nitro source. nih.gov

Fluorination Routes to Functionalized Benzoic Acids

The synthesis of the precursor, 2,3-difluorobenzoic acid, is a key challenge that can be addressed through various fluorination strategies. These routes can be broadly categorized into direct fluorination of a pre-existing benzoic acid core or the synthesis from already fluorinated precursors.

Direct Fluorination Methods and Limitations

The direct conversion of a C-H bond on an aromatic ring to a C-F bond is an attractive synthetic strategy. Modern methods, often catalyzed by transition metals like palladium, have been developed for the C-H fluorination of benzoic acid derivatives researchgate.net. These reactions typically require a directing group to position the catalyst for selective C-H activation at the ortho position.

However, these direct methods have significant limitations.

Regioselectivity: Achieving the precise 2,3-difluoro substitution pattern on a simple benzoic acid starting material via direct C-H activation is challenging due to the presence of multiple C-H bonds with similar reactivity.

Substrate Scope: Many protocols are sensitive to the electronic nature of the substrate and may not be applicable to a wide range of benzoic acids.

Harsh Conditions: Some methods require strong oxidants and high temperatures, which can limit functional group tolerance.

A conceptually different approach is the deoxygenative fluorination of carboxylic acids to form acyl fluorides using reagents like 2-(trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) researchgate.net. It is important to note that this method functionalizes the carboxylic acid group itself and does not install fluorine atoms on the aromatic ring.

Precursor Fluorination and Subsequent Functionalization

A more common and controllable strategy for synthesizing specifically substituted fluoroaromatics involves a multi-step sequence starting from a precursor that already contains the fluorine atoms in the desired positions. For 2,3-difluorobenzoic acid, a plausible and effective route starts with 2,3-difluoroaniline.

A representative synthetic sequence could be:

Diazotization of 2,3-difluoroaniline: The amino group of 2,3-difluoroaniline is converted into a diazonium salt using sodium nitrite and a strong acid.

Sandmeyer Reaction: The diazonium salt is then reacted with a copper(I) cyanide to install a cyano (nitrile) group, yielding 2,3-difluorobenzonitrile.

Hydrolysis: The nitrile group of 2,3-difluorobenzonitrile is hydrolyzed under acidic or basic conditions to afford the final product, 2,3-difluorobenzoic acid.

Carboxylic Acid Group Introduction and Derivatization

The introduction of the carboxylic acid moiety onto the difluoronitrobenzene scaffold is a critical step in the synthesis of the target molecule. Several classical and modern methods are employed, starting from precursors with appropriately positioned functional groups that can be converted to a carboxyl group.

A common and direct method for synthesizing aromatic carboxylic acids is the oxidation of a corresponding methyl-substituted precursor, such as 2,3-difluoro-4-nitrotoluene. This transformation typically requires strong oxidizing agents capable of converting the alkyl side chain to a carboxylic acid while leaving the rest of the molecule intact.

Various oxidizing agents have been utilized for the analogous conversion of nitrotoluene derivatives. For instance, the synthesis of 3-fluoro-4-nitro-benzoic acid is achieved by treating 2-fluoro-4-methyl-1-nitro-benzene with potassium dichromate in a mixture of glacial acetic acid and concentrated sulfuric acid . Similarly, a patent describes the final step in the synthesis of 2-fluoro-3-nitrobenzoic acid as the oxidation of the methyl group on 2-fluoro-3-nitrotoluene wipo.int. The aerobic oxidation of p-nitrotoluene to p-nitrobenzoic acid can also be effectively catalyzed by manganese dioxide (MnO₂) in conjunction with N-hydroxyphthalimide (NHPI) epa.gov. These methods highlight the general applicability of strong oxidation for preparing fluoronitrobenzoic acids.

| Precursor | Oxidizing Agent/Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Fluoro-4-methyl-1-nitro-benzene | Potassium dichromate / Sulfuric Acid | 120°C, 2h in Acetic Acid | 3-Fluoro-4-nitro-benzoic acid | 83% |

| p-Nitrotoluene | MnO₂ / N-Hydroxyphthalimide | Aerobic Oxidation | p-Nitrobenzoic acid | 97% Conversion epa.gov |

| 2-Fluoro-3-nitrotoluene | Oxidant | Not specified | 2-Fluoro-3-nitrobenzoic acid | Not specified wipo.int |

Carbonylation reactions offer a powerful method for introducing a carboxylic acid group or its derivatives by reacting an aromatic halide with carbon monoxide (CO) in the presence of a transition metal catalyst. For the synthesis of this compound, a suitable precursor would be a trihalogenated nitrobenzene, such as 1,2,3-trifluoro-4-nitrobenzene, where one fluorine atom is replaced by a carboxyl group.

Palladium- and ruthenium-based catalysts are commonly employed for such transformations iitm.ac.inmdpi.com. For example, the reductive carbonylation of nitrobenzene using Ru(III)-Schiff base complexes in ethanol (B145695) yields phenylurethane, demonstrating the feasibility of carbonyl group insertion on a nitroaromatic ring iitm.ac.in. More recent studies have explored host-guest assemblies to synergistically catalyze the reductive carbonylation of various nitro compounds into carbamates with high yields and selectivity nih.gov. These approaches could be adapted to fluorinated nitroaromatic halides, providing a direct route to the desired benzoic acid derivative.

| Substrate | Catalyst System | CO Pressure | Temperature | Product Type |

|---|---|---|---|---|

| Nitrobenzene | Ru(III)-Schiff base complexes | 15 atm | 160-200°C | Phenylurethane iitm.ac.in |

| Substituted Nitrobenzenes | PVA@COF-Pren-Bpy-Pd | 6 MPa | 170°C | Carbamates nih.gov |

| General Aromatic Halides | PdI₂-based catalysts | Varies | Varies | Carbonylated Compounds mdpi.com |

Another well-established route to carboxylic acids is the hydrolysis of a corresponding nitrile (cyanide) precursor. In this context, 2,3-difluoro-4-nitrobenzonitrile would serve as the immediate precursor to this compound. The synthesis of this nitrile can be accomplished through various means, followed by hydrolysis under acidic or basic conditions to yield the final product.

The synthesis of related fluorinated nitrobenzonitriles, such as 2-fluoro-4-nitrobenzonitrile, has been documented. One method involves the diazotization of 2-fluoro-4-nitroaniline followed by cyanation google.com. The hydrolysis of the nitrile group is a standard organic transformation, which can be achieved with high efficiency. For example, the synthesis of 3-nitrobenzonitrile from 3-nitrobenzaldehyde can achieve a 99% yield, and this nitrile can then be hydrolyzed chemicalbook.com. While specific conditions for the hydrolysis of 2,3-difluoro-4-nitrobenzonitrile are not detailed in the provided sources, the general procedure is robust and widely applicable.

| Nitrile Precursor | Synthetic Route to Nitrile | Hydrolysis Conditions | Product |

|---|---|---|---|

| 2-Fluoro-4-nitrobenzonitrile | From 2-fluoro-4-nitroaniline via diazotization/cyanation google.com | Acid or Base Catalyzed | 2-Fluoro-4-nitrobenzoic acid |

| 2,6-difluoro-4-hydroxybenzonitrile | From 3,5-difluoroaniline via bromination, diazotization, and cyanidation researchgate.net | Acid or Base Catalyzed | 2,6-difluoro-4-hydroxybenzoic acid |

| 3-Nitrobenzonitrile | From 3-nitrobenzaldehyde using ammonia and iodine chemicalbook.com | Acid or Base Catalyzed | 3-Nitrobenzoic acid |

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of complex molecules like this compound benefits significantly from the application of metal-catalyzed and photocatalytic strategies.

Transition-metal catalysis is instrumental in the construction of the core aromatic structure and the introduction of key functional groups (C-X, where X is a halogen). While direct metal-catalyzed synthesis of the final this compound is not commonly reported, these methods are crucial for preparing its precursors. For instance, palladium-catalyzed cross-coupling reactions are fundamental for building substituted aromatic rings.

Furthermore, metal-free approaches for fluorination have been developed. A notable strategy involves a triple-relay transformation of dearomatization, fluorination, and rearomatization to convert nitro-heteroaromatics into their fluorinated counterparts, representing a novel combination of partial hydrogenation and electrophilic fluorination nih.gov. Such innovative C-F bond-forming reactions are essential for creating the required fluorinated aromatic scaffolds from accessible starting materials.

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of various bonds under mild conditions mdpi.com. This strategy is particularly relevant for the synthesis of fluorinated aromatic compounds mdpi.commdpi.com. Photocatalysis can be used for direct C-H fluorination of arenes, providing a late-stage functionalization approach that avoids the need for pre-functionalized substrates.

Both transition-metal and organic photocatalysts can be employed to activate a broad range of fluorinating agents mdpi.com. For example, organic photoredox catalysis has been used for the direct C-H fluorination of aromatic substrates using tetrabutylammonium fluoride (B91410) ([18F]-TBAF) under blue-light irradiation mdpi.com. These methods offer high functional group tolerance and can operate under mild, environmentally friendly conditions, presenting a promising avenue for the functionalization of precursors to this compound mdpi.commdpi.com. The use of fluorinated semiconductor photocatalysts also represents a significant area of research for enhancing photocatalytic performance bohrium.com.

Green Chemistry Principles in this compound Synthesis

Solvent Selection and Minimization

Solvents are a major contributor to the environmental impact of chemical manufacturing, often accounting for a significant portion of the total mass of materials used in a process. acs.org Traditional methods for synthesizing nitroaromatic compounds frequently employ harsh and hazardous solvents. Green chemistry principles advocate for the substitution of these solvents with more benign alternatives.

Interactive Table 1: Evaluation of Solvents for Aromatic Nitration

| Solvent System | Key Advantages | Key Disadvantages | Green Chemistry Considerations |

| Concentrated Sulfuric Acid | Effective catalyst and solvent, high yields | Highly corrosive, generates large volumes of acidic waste | Poor; significant environmental burden from waste generation and disposal. |

| Acetic Anhydride | Milder reaction conditions compared to sulfuric acid | Can lead to the formation of unwanted byproducts | Moderate; offers some improvement over strong acids but still presents challenges. |

| Ionic Liquids | Low volatility, potential for recyclability | Can be expensive, and their toxicity and biodegradability are still under investigation | Promising; offers a potential route to waste reduction, but requires further research. |

| Solvent-Free Reactions | Eliminates solvent waste entirely | May not be suitable for all substrates, potential for thermal control issues | Ideal; represents the ultimate goal of solvent minimization, but practical application can be challenging. |

Atom Economy and Waste Reduction Strategies

Atom economy, a concept developed by Barry Trost, is a measure of how efficiently a chemical process converts reactant atoms into the desired product. rsc.org A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.

The synthesis of this compound can be analyzed in terms of its atom economy to identify areas for improvement. For example, the traditional nitration of benzene has a low atom economy of 51%, with a significant amount of waste generated in the form of spent sulfuric acid. rsc.org

Strategies to enhance atom economy and reduce waste in the synthesis of this compound include:

Catalytic Processes: The use of catalysts in nitration reactions can significantly improve atom economy by reducing the need for stoichiometric reagents that end up as waste. rsc.org

Alternative Reagents: Exploring alternative nitrating agents that are more efficient and generate less waste is an active area of research.

Process Intensification and Continuous Flow Synthesis

Process intensification aims to develop smaller, more efficient, and safer chemical processes. Continuous flow synthesis is a prime example of process intensification and offers numerous advantages over traditional batch manufacturing, particularly for reactions like nitration that are often fast and highly exothermic. beilstein-journals.org

In a continuous flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction conditions such as temperature, pressure, and mixing. rsc.orgresearchgate.net This enhanced control can lead to higher yields, improved selectivity, and increased safety. beilstein-journals.orgrsc.orgresearchgate.net

Interactive Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Nitration

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk due to large volumes of hazardous materials and potential for thermal runaway. | Inherently safer due to small reactor volumes and superior heat transfer. beilstein-journals.org |

| Efficiency | Can be less efficient with longer reaction times and more complex workup procedures. | Often more efficient with shorter reaction times and the potential for in-line purification. rsc.orgresearchgate.net |

| Scalability | Scaling up can be challenging and may require significant process redesign. | More straightforward to scale up by running the system for longer or by using multiple reactors in parallel. rsc.orgresearchgate.net |

| Process Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time, leading to better reproducibility. rsc.orgresearchgate.net |

The adoption of continuous flow technology for the synthesis of this compound and its precursors could lead to a more sustainable and cost-effective manufacturing process.

Chemical Reactivity and Transformation Mechanisms of 2,3 Difluoro 4 Nitrobenzoic Acid

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Aromatic Ring

The presence of the strongly electron-withdrawing nitro and carboxyl groups makes the aromatic ring of 2,3-difluoro-4-nitrobenzoic acid highly electron-deficient. This electronic characteristic renders it susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway uncommon for unsubstituted benzene (B151609) but favored for arenes bearing powerful electron-withdrawing substituents. libretexts.orgwikipedia.org This reaction involves the displacement of one of the fluorine atoms by a nucleophile.

The generally accepted mechanism for SNAr reactions on activated fluoroarenes is a two-step addition-elimination process. nih.gov

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (e.g., an amine, alkoxide, or thiolate) on one of the carbon atoms bearing a fluorine atom. This attack is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this complex is crucial for the reaction to proceed.

Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the elimination of the fluoride (B91410) ion, which is a good leaving group.

While the two-stage mechanism featuring a Meisenheimer intermediate is widely accepted, computational studies on some polyhaloarene systems suggest that a concerted, single-step nucleophilic substitution mechanism may also be possible. nih.govresearchgate.net In such cases, the bond to the nucleophile forms concurrently with the breaking of the carbon-fluorine bond, avoiding a discrete intermediate. The operative mechanism can depend on the specific nucleophile, solvent, and the stability of the potential Meisenheimer complex. researchgate.net

The substitution of a fluorine atom in this compound is highly regioselective. The outcome is governed by the electronic effects of the nitro (-NO₂) and carboxyl (-COOH) groups, which dictate the most favorable site for nucleophilic attack. Both groups are electron-withdrawing, but their ability to stabilize the negative charge of the Meisenheimer intermediate depends on their position relative to the site of attack. libretexts.org

Activation by the Nitro Group: The nitro group at C4 is a powerful activating group for SNAr. It can stabilize the negative charge of the intermediate through resonance when the attack occurs at positions ortho or para to it.

Activation by the Carboxyl Group: The carboxyl group at C1 also contributes to the activation of the ring through its electron-withdrawing inductive effect.

In this compound, the fluorine atom at the C2 position is para to the strongly activating nitro group and ortho to the carboxyl group. An attack at C2 allows the negative charge of the Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group, providing substantial resonance stabilization. Conversely, the fluorine atom at the C3 position is meta to both the nitro and carboxyl groups. A nucleophilic attack at C3 does not allow for direct resonance stabilization of the negative charge by the nitro group. libretexts.org

Therefore, nucleophilic attack occurs almost exclusively at the C2 position, leading to the displacement of the C2-fluorine. This high degree of regioselectivity makes the compound a useful building block for synthesizing specifically substituted 2-amino, 2-alkoxy, or 2-thioether-3-fluoro-4-nitrobenzoic acid derivatives.

While SNAr reactions on highly activated substrates like this compound often proceed under thermal conditions, catalysis can be employed to improve reaction rates, yields, or to enable reactions with less reactive nucleophiles.

Phase-Transfer Catalysis: For reactions involving anionic nucleophiles that are poorly soluble in organic solvents, phase-transfer catalysts (PTCs) such as quaternary ammonium (B1175870) salts can be used. The PTC facilitates the transport of the nucleophile from an aqueous or solid phase into the organic phase where the aromatic substrate is dissolved, thereby accelerating the reaction.

Photoredox Catalysis: A modern approach for enabling SNAr involves organic photoredox catalysis. This method is particularly useful for the defluorination of unactivated or electron-rich fluoroarenes but demonstrates a powerful strategy for C-F bond functionalization. nih.gov In this process, a photocatalyst, upon irradiation with light, can facilitate the formation of a radical cation from the fluoroarene. This greatly increases the electrophilicity of the aromatic ring and its susceptibility to nucleophilic attack, even by weak nucleophiles. nih.gov

Reduction Chemistry of the Nitro Group

The nitro group of this compound is a key site for chemical modification, most commonly through reduction. The extent of the reduction can be controlled to yield different nitrogen-containing functional groups.

The most common transformation of the nitro group is its complete reduction to a primary amine (-NH₂). This is typically achieved through catalytic hydrogenation. The reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Commonly used catalytic systems include:

Palladium on carbon (Pd/C)

Platinum(IV) oxide (PtO₂)

Raney Nickel (Raney Ni)

The reaction is generally clean and high-yielding, providing 2-amino-3-fluoro-4-aminobenzoic acid derivatives (after a preceding SNAr reaction) or 4-amino-2,3-difluorobenzoic acid if the nitro group is reduced directly. The fluorine and carboxylic acid groups are typically stable under these hydrogenation conditions.

The reduction of a nitro group proceeds through several intermediates, including nitroso (-NO) and hydroxylamino (-NHOH) species, before reaching the amine. By carefully selecting the reducing agent and reaction conditions, it is possible to stop the reduction at these intermediate stages.

Reduction to Hydroxylamines: The selective reduction to N-arylhydroxylamines is a valuable transformation. These compounds are important synthetic intermediates. Several methods have been developed for this purpose, including biocatalytic and chemical approaches. For instance, certain bacterial nitroreductases can controllably reduce nitroarenes bearing electron-withdrawing groups to the corresponding hydroxylamines with excellent selectivity. nih.gov Chemical methods using reagents like zinc dust in a CO₂/H₂O system or a silver-nanoparticle catalyst with ammonia-borane also provide high yields of hydroxylamines under mild conditions. rsc.orgnih.gov

Reduction to Azoxy Compounds: The condensation of the intermediate nitroso and hydroxylamino species leads to the formation of an azoxy (-N=N(O)-) linkage. The selective synthesis of azoxyarenes can be achieved using specific reducing systems. For example, potassium borohydride (B1222165) in water with a phase-transfer catalyst can reduce nitroarenes to azoxybenzenes, with the reaction being facilitated by electron-withdrawing substituents on the aromatic ring. mdpi.comsigmaaldrich.com Photocatalytic methods using bismuth-based metal-organic frameworks or supported silver-copper (B78288) alloy nanoparticles have also been reported for the selective conversion of nitroaromatics to azoxy compounds. rsc.orgthieme-connect.com

The following table summarizes various methods for the selective reduction of nitroarenes.

| Target Product | Reagent(s) | Catalyst / Conditions | Substrate Scope | Ref. |

| Hydroxylamine | Zn dust | CO₂/H₂O, 25 °C | Nitroarenes with other reducible groups | rsc.org |

| Hydroxylamine | NH₃BH₃ | 4% Ag/MTA | Substituted nitroarenes | nih.gov |

| Hydroxylamine | γ-Terpinene | 413 nm LED light, catalyst-free | Broad scope, good functional group tolerance | rsc.org |

| Hydroxylamine | Glucose | Nitroreductase BaNTR1 | Nitroarenes with electron-withdrawing groups | nih.gov |

| Azoxy Compound | KBH₄ | PEG-400, H₂O, reflux | Favored by electron-withdrawing groups | mdpi.comsigmaaldrich.com |

| Azoxy Compound | Isopropanol | Ag-Cu alloy NPs / visible light | Nitroaromatics | rsc.org |

| Azoxy Compound | NaBH₄ | Bi-porphyrin MOF / white light | Substituted nitroarenes | thieme-connect.com |

Mechanistic Studies of Nitro Group Reduction Pathways

The reduction of the nitro group in aromatic compounds is a critical transformation in organic synthesis, often leading to the formation of amino derivatives which are valuable intermediates. nih.gov The reduction of a nitro group proceeds through a six-electron process, sequentially forming nitroso, N-hydroxylamino, and finally the amino functional group. nih.gov This transformation can occur via a radical mechanism involving single electron transfers or through three successive two-electron steps, equivalent to hydride transfers. nih.gov

The general mechanism for the catalytic hydrogenation of nitroarenes, such as nitrobenzene, often follows the Haber-Lukashevich pathway. researchgate.net This involves the initial formation of nitrosobenzene, followed by phenylhydroxylamine, which is then reduced to aniline. researchgate.net This mechanism is also considered applicable to the hydrogenation of related compounds like ethyl 4-nitrobenzoate. researchgate.net

Various enzymes, collectively known as nitroreductases, can catalyze this reduction. These are often flavoenzymes that utilize cofactors like NADPH. nih.gov The nature of the substituent on the aromatic ring can significantly influence the rate of reduction. For instance, studies on the reduction of various aromatic nitro compounds over a 4% Pd/Al2O3 catalyst have shown that the reaction proceeds via hydrogenation without the accumulation of isomerization or hydrogenolysis products. researchgate.netorientjchem.org

The reduction of nitro groups can also be achieved using metals such as iron, tin, or zinc in the presence of an acid like HCl. masterorganicchemistry.com Additionally, catalytic hydrogenation over palladium, platinum, or nickel catalysts is a common method for converting a nitro group to an amine. masterorganicchemistry.com The choice of reducing agent and conditions can be crucial; for example, using lithium aluminum hydride (LiAlH4) for the reduction of aromatic nitro groups can lead to the formation of azobenzenes. masterorganicchemistry.com

Table 1: General Pathways for Nitro Group Reduction

| Step | Intermediate | Description |

|---|---|---|

| 1 | Nitroso derivative | Initial two-electron reduction of the nitro group. |

| 2 | N-hydroxylamino derivative | Further two-electron reduction of the nitroso group. |

| 3 | Amino derivative | Final two-electron reduction of the N-hydroxylamino group. |

| Alternative | Nitroanion radical | Initiation of a radical mechanism pathway. |

Reactions Involving the Carboxylic Acid Moiety

Esterification and Amidation Reactions

The carboxylic acid group of this compound can readily undergo esterification and amidation reactions, which are fundamental transformations in organic synthesis.

Esterification: The Fischer esterification is a classic method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium reaction, and often the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by the alcohol. masterorganicchemistry.com

Microwave-assisted esterification has been shown to be an efficient method. For example, the esterification of 4-fluoro-3-nitrobenzoic acid with ethanol (B145695) using a catalytic amount of H₂SO₄ under sealed-vessel microwave conditions can produce ethyl 4-fluoro-3-nitrobenzoate in good yield. usm.my The yield of the esterification can be influenced by temperature and the type of alcohol used, with primary alcohols generally giving higher yields than secondary or tertiary alcohols. usm.my

Amidation: The formation of amides from carboxylic acids typically requires activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common methods involve converting the carboxylic acid to a more reactive derivative, such as an acid chloride or using coupling reagents.

Table 2: Conditions for Esterification of Substituted Nitrobenzoic Acids

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Fluoro-3-nitrobenzoic acid | Ethanol | H₂SO₄ | Microwave, 130°C, 15 min | Ethyl 4-fluoro-3-nitrobenzoate | Good | usm.my |

| 4-Nitrobenzoic acid | n-Butanol | Ph₃PBr₂/DMAP | Dichloromethane, Room Temp | n-Butyl 4-nitrobenzoate | High | researchgate.net |

| Nitrobenzoic acid | C1-C3 Alkanol | Polyfluoroalkanesulfonic acid | 60-120°C | Alkyl nitrobenzoate | - | google.com |

| Nitrobenzoic acid | Glycerol | H₂SO₄ or Toluene sulfonic acid | >100°C with azeotropic removal of water | Glycerol nitrobenzoate | High | google.com |

Decarboxylation Pathways and Derivatives

Electrophilic Aromatic Substitution Studies

Reactivity Profiling of the Deactivated Aromatic Ring

The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution (EAS). This deactivation is due to the presence of three electron-withdrawing groups: two fluorine atoms and a nitro group, in addition to the carboxylic acid group. libretexts.orgwikipedia.org

Electron-withdrawing groups decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.org The nitro group is a very strong deactivating group, making the ring more than 10 million times less reactive than benzene in nitration reactions. libretexts.org Halogens, like fluorine, are also deactivating due to their inductive effect, where they withdraw electron density through the sigma bond. youtube.com The carboxylic acid group is also a deactivating group. libretexts.org

The combined effect of these deactivating groups makes further electrophilic substitution on the this compound ring very difficult to achieve. When electrophilic substitution does occur on a deactivated ring, the incoming electrophile is directed to the meta position relative to the deactivating groups. youtube.com However, the presence of multiple deactivating groups with conflicting directing effects would make predicting the site of substitution complex.

Table 3: Effect of Substituents on Aromatic Ring Reactivity in EAS

| Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|

| -NO₂ | Strongly Deactivating | Meta |

| -COOH | Deactivating | Meta |

| -F | Deactivating (Inductive) | Ortho, Para |

| -OH | Strongly Activating | Ortho, Para |

| -Alkyl | Activating | Ortho, Para |

Radical Chemistry and Photoreactivity

Detailed studies on the radical chemistry and photoreactivity specifically of this compound are not extensively covered in the provided search results. However, general principles of radical chemistry involving nitroaromatic compounds can be considered. The nitro group can undergo reduction via a radical mechanism, initiated by a single electron transfer to form a nitroanion radical. nih.gov This species can then undergo further reactions. The photoreactivity of nitroaromatic compounds can lead to various transformations, but specific pathways for this particular molecule require further investigation.

Photo-induced Reactions and Degradation Mechanisms

The degradation of nitroaromatic compounds can be initiated by the absorption of UV light, leading to the formation of excited states. These excited molecules can then undergo various transformations. For instance, the photodegradation of 2-chlorobenzoic acid has been studied in the presence of a TiO2 photocatalyst, a process that proceeds via a first-order kinetic model. nih.gov This suggests that a similar advanced oxidation process (AOP) could potentially be effective for the degradation of this compound. In such processes, the generation of highly reactive hydroxyl radicals (•OH) is a key step, which can attack the aromatic ring, leading to its eventual mineralization.

In the context of nitroaromatic compounds, the nitro group itself can be a site of photochemical activity. Low-energy electron attachment to nitroimidazole molecules, for example, can lead to the formation of a parent radical anion. mdpi.com This initial step can trigger further fragmentation, with the nitro group often being eliminated as a nitrite (B80452) anion (NO2−). mdpi.com The presence of fluorine atoms on the aromatic ring of this compound would likely influence the electron distribution and, consequently, the stability and reactivity of any photo-induced intermediates.

It is important to note that the presence of other species in the reaction medium can significantly impact the degradation pathway. For example, in the photodegradation of 2-chlorobenzoic acid, the presence of nitrate (B79036) (NO3-) and dihydrogen phosphate (B84403) (H2PO4-) anions was found to inhibit the process. nih.gov

Radical Intermediates in Synthesis and Transformation

Radical reactions are a cornerstone of modern organic synthesis and are implicated in many transformation and degradation processes. The involvement of radical intermediates in the context of this compound can be considered from both a synthetic and a degradative perspective.

From a synthetic viewpoint, nitro-containing compounds are versatile precursors for various functional groups through radical-initiated pathways. rsc.org These transformations often involve the generation of radical species that can then participate in a cascade of reactions to build molecular complexity. rsc.org While specific radical-based synthetic routes to this compound are not documented, the general principles of radical chemistry suggest that such pathways could exist.

In terms of transformation and degradation, the interaction of this compound with radical species is a critical area for consideration. For instance, the decomposition of carbonic acid can be initiated by radicals, leading to the formation of hydroxyl (•OH) and hydrogen (H•) radicals. nih.gov These highly reactive species could potentially react with this compound, initiating its degradation.

The generation of radical intermediates from foreign compounds can also be mediated by biological systems. For example, neutrophil-derived oxidants can generate free radical intermediates from various chemicals. nih.gov This highlights a potential pathway for the metabolic transformation of this compound in biological environments.

The study of low-energy electron-induced reactions in metronidazole, a nitroimidazole, provides further insight into potential radical-mediated processes. mdpi.com The formation of a parent radical anion upon electron attachment is a key step, which can then lead to dissociation. mdpi.com The high susceptibility of nitro compounds to low-energy electrons suggests that similar processes could be relevant for this compound. mdpi.com

Derivatization Strategies and Analogue Synthesis Based on 2,3 Difluoro 4 Nitrobenzoic Acid Scaffold

Synthesis of Amino-Difluorobenzoic Acid Derivatives

The reduction of the nitro group in 2,3-difluoro-4-nitrobenzoic acid to an amino group is a fundamental transformation, yielding 4-amino-2,3-difluorobenzoic acid. This derivative is a key intermediate in the synthesis of various compounds. chembk.comamericanelements.com

Commonly, this reduction is achieved through catalytic hydrogenation. For instance, using palladium on carbon (Pd/C) as a catalyst in a suitable solvent like methanol (B129727) under a hydrogen atmosphere effectively converts the nitro group to an amine. chemicalbook.com Other reducing agents, such as tin (Sn) in the presence of hydrochloric acid (HCl), can also be employed for this purpose. libretexts.org Rhodium(I) complexes have also been shown to catalyze the selective reduction of nitrobenzoic acids to their corresponding aminobenzoic acids. researchgate.net

The resulting 4-amino-2,3-difluorobenzoic acid is a versatile building block. The amino group can undergo a wide range of reactions, including diazotization followed by substitution, acylation, and alkylation, to introduce further diversity into the molecular scaffold.

Halogen Exchange and Introduction of Other Halogen Atoms

The fluorine atoms on the this compound scaffold are susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly due to the activating effect of the electron-withdrawing nitro group. wikipedia.orglibretexts.org This allows for the displacement of one or both fluorine atoms by other nucleophiles, including other halogens.

The reactivity of halogens in SNAr reactions generally follows the order F > Cl > Br > I, making the fluorine atoms on the ring prime candidates for substitution. masterorganicchemistry.com By treating this compound with a source of other halide ions (e.g., chloride, bromide, or iodide salts) under appropriate conditions, it is possible to synthesize derivatives containing different halogen patterns. The position of the substitution (ortho or para to the nitro group) is favored due to resonance stabilization of the Meisenheimer intermediate formed during the reaction. libretexts.orgmasterorganicchemistry.com

The introduction of different halogens can significantly impact the electronic and lipophilic properties of the molecule, which is a key strategy in drug design for modulating target binding and pharmacokinetic profiles.

Functionalization at the Nitro Group: Beyond Simple Reduction

While the reduction of the nitro group to an amine is a common strategy, other transformations of the nitro group offer alternative pathways for derivatization. The strongly electron-withdrawing nature of the nitro group facilitates various reactions. libretexts.orgnih.gov

Partial reduction of the nitro group can lead to the formation of nitroso or hydroxylamino derivatives, which can then be used in subsequent reactions. Furthermore, the nitro group can activate the aromatic ring for other types of reactions. For instance, in some systems, the nitro group can be displaced through nucleophilic aromatic substitution, although this is less common than halide displacement.

The nitro group can also direct further electrophilic substitutions, although the electron-withdrawing nature of the existing substituents makes the ring generally deactivated towards such reactions. However, under forcing conditions, further nitration or other electrophilic additions might be possible, leading to more complex substitution patterns.

Modification of the Carboxylic Acid Moiety for Biological Conjugation

The carboxylic acid group of this compound is a prime handle for modification, particularly for biological applications such as conjugation to proteins, peptides, or other biomolecules. The most common modification is the formation of an amide bond. nih.gov

This is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride or by using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt). nih.gov The activated acid can then react with the amino group of a biomolecule or a linker to form a stable amide linkage.

Esterification is another common modification. The carboxylic acid can be converted to various esters, which can alter the compound's solubility, cell permeability, and serve as prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.

Scaffold Hopping and Isosteric Replacements

Scaffold hopping and isosteric replacement are important strategies in medicinal chemistry to explore new chemical space, improve compound properties, and circumvent existing patents. researchgate.netnih.govnih.gov Starting from the this compound scaffold, these strategies involve replacing the core phenyl ring or its substituents with other groups that have similar steric and electronic properties. scispace.com

For example, the difluorophenyl ring could be replaced by other aromatic or heteroaromatic systems, such as pyridine, pyrimidine, or thiophene (B33073) rings. This can lead to novel compounds with potentially improved biological activity, selectivity, or pharmacokinetic profiles. unica.it

Isosteric replacement of the carboxylic acid group with other acidic functional groups like tetrazoles or sulfonamides can also be explored. Similarly, the nitro group can be replaced by other electron-withdrawing groups such as a cyano or a sulfonyl group. These modifications can significantly alter the molecule's properties while potentially maintaining its key interactions with a biological target. nih.gov

Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality is a critical aspect of modern drug design, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. While this compound itself is achiral, its derivatives can be made chiral through various synthetic strategies. ethz.chyoutube.com

One approach involves the use of chiral auxiliaries. ethz.ch A chiral auxiliary can be attached to the carboxylic acid group, and subsequent reactions on the aromatic ring or other parts of the molecule can be guided to proceed stereoselectively. After the desired stereocenter is created, the chiral auxiliary can be removed.

Another strategy is to use chiral reagents or catalysts to introduce stereocenters. metu.edu.tr For example, asymmetric hydrogenation of a prochiral derivative could lead to the formation of a single enantiomer. Furthermore, if a racemic mixture of a chiral derivative is synthesized, it can be resolved into its individual enantiomers using techniques like chiral chromatography or diastereomeric salt formation with a chiral resolving agent. ethz.ch

Applications in Advanced Chemical Synthesis

Role as a Pharmaceutical Intermediate and Building Block

This compound is a key starting material in the synthesis of a range of pharmaceutical candidates due to its chemical reactivity and the desirable pharmacokinetic properties often imparted by fluorine atoms in drug molecules.

While fluorinated compounds are of significant interest in the development of new anti-inflammatory drugs, the direct application of 2,3-Difluoro-4-nitrobenzoic acid as a precursor in the synthesis of anti-inflammatory agents is not extensively documented in publicly available scientific literature and patent filings. Chemical suppliers may categorize it broadly among anti-inflammatory building blocks, but specific synthetic routes to established or investigational anti-inflammatory agents originating from this compound are not detailed in the reviewed research.

Research has identified this compound as a valuable precursor in the synthesis of novel anticancer drug candidates. A notable application is in the preparation of benzimidazolone derivatives that function as inhibitors of diacylglyceride (B12379688) O-acyltransferase 2 (DGAT2). google.com A patent details the synthesis where this compound is a starting material for creating these complex heterocyclic structures. google.com These DGAT2 inhibitors are under investigation for their potential in treating conditions like hepatic steatosis, which can be associated with hepatocellular carcinoma. The patent suggests the use of these compounds in combination with other chemotherapeutic and anti-cancer agents. google.com

The synthesis involves an initial esterification of this compound, followed by a series of reactions to construct the final benzimidazolone scaffold. The specific pathway highlights the utility of the difluoro-nitro-substituted ring in building complex, biologically active molecules.

Table 1: Synthesis of DGAT2 Inhibitor Intermediate from this compound

| Step | Reactant | Reagents | Product | Application of Product |

|---|

The search for new antimicrobial and antibiotic agents is a critical area of pharmaceutical research. However, based on a review of current scientific and patent literature, the specific use of this compound as an intermediate in the synthesis of antimicrobial or antibiotic compounds is not well-documented.

Tyrosine kinase inhibitors (TKIs) are a crucial class of targeted cancer therapies. While fluorinated aromatic compounds are common motifs in many TKIs, a direct and explicit synthetic link for this compound as a key intermediate in the development of specific TKIs is not clearly established in the reviewed patent and scientific literature. The primary documented therapeutic applications for this precursor are currently in other areas of drug discovery.

The most prominent application of this compound in drug discovery is in the synthesis of complex heterocyclic compounds. google.comgoogle.comgoogle.com These scaffolds are fundamental to a vast array of therapeutic agents.

Patent literature provides detailed examples of its use in creating glucagon-like peptide-1 receptor (GLP-1R) modulators, which are investigated for treating type 2 diabetes and other metabolic diseases. google.comgoogle.com The synthesis begins with the conversion of this compound to an ester, such as tert-butyl 2,3-difluoro-4-nitrobenzoate. google.comgoogle.com This intermediate then undergoes a series of transformations to build the final complex heterocyclic drug candidate. google.comgoogle.com

Another significant example is its use in forming benzimidazolone derivatives, as mentioned in the context of anticancer research. google.com The benzimidazolone ring system is a privileged heterocyclic structure in medicinal chemistry.

Table 2: Examples of Heterocyclic Scaffolds Synthesized from this compound

| Starting Material | Intermediate | Final Heterocyclic Scaffold Class | Therapeutic Target | Reference |

|---|---|---|---|---|

| This compound | tert-Butyl 2,3-difluoro-4-nitrobenzoate | Complex polycyclic heterocycles | GLP-1R | google.comgoogle.com |

Utility in Agrochemical Formulations and Development

Precursor for Herbicides and Pesticides

Enhancing Efficacy and Selectivity of Agrochemicals

There is no specific data available that details how the incorporation of a this compound moiety enhances the efficacy or selectivity of existing or novel agrochemicals. Such studies are crucial for understanding the structure-activity relationship of new agricultural compounds, but none were found that specifically reference this molecule.

Integration into Advanced Materials Science

Current literature does not provide specific examples or research on the use of this compound in the synthesis of specialty polymers or coatings. While related fluorinated and nitrated benzoic acids can be used in polymer science, the direct application of this specific isomer is not documented.

No research findings were identified that investigate the role of this compound in modifying the properties of materials, such as enhancing thermal stability.

Application in Analytical Chemistry as Reference Standards

There is no evidence to suggest that this compound is currently used as a reference standard in analytical chemistry. While related compounds are used for such purposes, this specific molecule is not listed as a certified reference material.

Contributions to Fine Chemical Production

This compound is available from several chemical suppliers, indicating its role as a building block in fine chemical synthesis. cymitquimica.comambeed.combldpharm.comwordpress.com It is classified under categories such as "organic building blocks," "fluorinated building blocks," and "aromatic carboxylic acids," which are foundational to the production of more complex, high-value chemicals. However, specific, documented industrial or large-scale synthetic applications are not detailed in the available literature.

Below is a data table of the chemical properties of this compound.

| Property | Value |

| CAS Number | 1806370-35-3 |

| Molecular Formula | C₇H₃F₂NO₄ |

| Molecular Weight | 203.10 g/mol |

Computational and Spectroscopic Characterization in Research

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for investigating the intricacies of molecular systems. For 2,3-Difluoro-4-nitrobenzoic acid, these computational approaches offer insights that can be challenging to obtain through experimental means alone.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are employed to determine the most stable molecular conformation and to analyze its electronic properties.

Theoretical studies on substituted benzoic acids, such as 2-chloro-4-nitrobenzoic acid, have demonstrated the utility of DFT in understanding molecular geometry. bohrium.comacs.org For this compound, DFT calculations would typically involve geometry optimization to find the lowest energy arrangement of the atoms. These calculations consider the rotational freedom of the carboxylic acid group and the potential for intramolecular interactions. The presence of the two adjacent fluorine atoms and the nitro group introduces significant electronic and steric effects that influence the planarity of the molecule and the orientation of the substituent groups.

The electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), can also be calculated using DFT. mdpi.com The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity. In a related compound, 4,6-dichloro-5-nitrobenzofuroxan, DFT calculations of the HOMO-LUMO gap helped to rationalize its observed reactivity with nucleophiles. mdpi.com

Table 1: Illustrative Calculated Electronic Properties for a Substituted Nitrobenzoic Acid using DFT

| Property | Calculated Value | Significance |

| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| LUMO Energy | -3.2 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |

Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic compounds. Actual values for this compound would require specific calculations.

Computational methods, particularly DFT, are instrumental in predicting the reactivity of this compound and mapping out potential reaction pathways. By calculating the energies of reactants, transition states, and products, researchers can determine the activation barriers and thermodynamics of a given reaction. nih.gov

For example, the presence of electron-withdrawing fluorine and nitro groups on the benzene (B151609) ring significantly influences its susceptibility to nucleophilic aromatic substitution. DFT calculations can model the attack of a nucleophile on the aromatic ring, helping to identify the most likely site of substitution and the energy profile of the reaction. Studies on the reactivity of nitro-aromatic compounds have shown that DFT can effectively predict the course of nucleophilic substitution reactions. mdpi.com Furthermore, the acidity of the carboxylic acid group can be predicted by calculating the Gibbs free energy change for the deprotonation reaction in the gas phase or in solution. mdpi.com

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For this compound, MD simulations can be used to explore its conformational landscape in different solvent environments. ucl.ac.ukbohrium.com These simulations track the movements of each atom in the molecule, governed by a force field that describes the interatomic interactions.

By running MD simulations, researchers can observe how the molecule flexes and how the orientation of the carboxylic acid and nitro groups changes over time. ucl.ac.ukbohrium.com This is particularly important for understanding how the molecule behaves in solution, where interactions with solvent molecules can influence its conformation and reactivity. For instance, MD simulations of substituted benzoic acids in various solvents have revealed the formation of hydrogen-bonded dimers and other self-associates, which can play a role in crystallization processes. bohrium.comacs.org

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic methods are fundamental to the experimental characterization of this compound, providing direct evidence for its molecular structure and enabling the study of reaction mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a comprehensive picture of its atomic connectivity and chemical environment. rsc.orgrsc.org

¹H NMR: The proton NMR spectrum would show signals for the aromatic protons and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electron-withdrawing effects of the fluorine and nitro substituents. ubc.ca

¹³C NMR: The carbon-13 NMR spectrum would reveal signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly informative, as they are sensitive to the nature and position of the substituents. oregonstate.edulibretexts.org Carbons directly attached to fluorine atoms would exhibit characteristic splitting due to C-F coupling.

¹⁹F NMR: Fluorine-19 NMR is especially valuable for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range. wikipedia.orgaiinmr.com The ¹⁹F NMR spectrum of this compound would show distinct signals for the two non-equivalent fluorine atoms, and the coupling between them (²JFF) would provide definitive evidence for their adjacent positions.

Table 2: Typical Chemical Shift Ranges for Functional Groups in Substituted Benzoic Acids

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Aromatic (Ar-H) | 7.0 - 9.0 |

| ¹H | Carboxylic Acid (-COOH) | 10.0 - 13.0 |

| ¹³C | Aromatic (C-H, C-C) | 110 - 150 |

| ¹³C | Carbonyl (-COOH) | 165 - 185 |

| ¹³C | Carbon attached to Fluorine (C-F) | 140 - 170 (with C-F coupling) |

| ¹⁹F | Aromatic (Ar-F) | -100 to -150 (relative to CFCl₃) |

Note: These are general ranges and the exact chemical shifts for this compound will depend on the specific electronic environment.

NMR spectroscopy is crucial for distinguishing between isomers of substituted benzoic acids. In the synthesis of this compound, other isomers such as 3,4-Difluoro-2-nitrobenzoic acid or 2,5-Difluoro-4-nitrobenzoic acid could potentially be formed. NMR spectroscopy, particularly ¹⁹F NMR, provides an unambiguous method for identifying the correct isomer.

The coupling patterns and chemical shifts in the ¹H, ¹³C, and ¹⁹F NMR spectra are unique for each isomer. For example, the presence of a significant through-bond coupling constant between the two fluorine atoms in the ¹⁹F NMR spectrum would confirm their ortho relationship (adjacent to each other). The magnitude of this coupling (typically in the range of 15-25 Hz for ortho-fluorines) is a key diagnostic feature. Furthermore, the coupling of the aromatic protons to the fluorine atoms (H-F coupling) would create distinct splitting patterns in the ¹H NMR spectrum, allowing for the precise assignment of the substituent positions on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Analysis

Dynamic NMR for Rotational Barriers

Dynamic Nuclear Magnetic Resonance (DNMR) is a powerful technique used to study the rates of intramolecular dynamic processes, such as conformational changes or rotations around single bonds. nih.gov For this compound, two primary rotational barriers are of interest: the rotation of the carboxylic acid group and the rotation of the nitro group around their respective C-C and C-N bonds.

While specific DNMR studies on this compound are not prominent in the available literature, the methodology can be applied to determine the energy barriers for these rotations. The rotation of the formyl group in related N-benzhydrylformamides has been calculated to have barriers around 20–23 kcal/mol. mdpi.com Similarly, the activation enthalpy for amide rotation in isonicotinamide (B137802) was measured at approximately 14.1 kcal/mol. nih.gov

For this compound, the rotation of the -COOH and -NO₂ groups is expected to be hindered due to steric interactions with the adjacent fluorine atoms and electronic effects from the aromatic ring. By monitoring the chemical shifts of the aromatic proton and fluorine atoms over a range of temperatures, it would be possible to observe the coalescence of signals as the rate of rotation increases. From the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing insight into the conformational stability and dynamics of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. renishaw.com For this compound, the spectra are dominated by contributions from the benzene ring, the carboxylic acid group, the nitro group, and the carbon-fluorine bonds. Theoretical and experimental studies on related molecules like 4-methyl-3-nitrobenzoic acid and other nitrobenzoic acid isomers allow for a reliable assignment of the expected vibrational frequencies. researchgate.netscirp.org

The key vibrational modes for this compound would include:

Carboxylic Acid Vibrations : A strong C=O stretching band is expected in the IR spectrum, typically around 1700 cm⁻¹. The O-H stretch will appear as a very broad band in the 2500-3300 cm⁻¹ region due to strong intermolecular hydrogen bonding in the solid state.

Nitro Group Vibrations : The nitro group gives rise to two characteristic stretching vibrations: an asymmetric stretch (νas) typically found at higher wavenumbers (1500-1560 cm⁻¹) and a symmetric stretch (νs) at lower wavenumbers (1335-1370 cm⁻¹). researchgate.net

Aromatic Ring Vibrations : C-H stretching vibrations on the aromatic ring are expected in the 3000-3100 cm⁻¹ region. scirp.org C-C stretching vibrations within the ring typically occur in the 1400-1600 cm⁻¹ range.

C-F Vibrations : The C-F stretching vibrations are strong in the IR spectrum and are expected to appear in the 1100-1300 cm⁻¹ region.

The table below summarizes the predicted prominent vibrational frequencies for this compound based on data from analogous compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O Stretch (Carboxylic Acid) | ~1700 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| NO₂ Asymmetric Stretch | 1500 - 1560 | Strong |

| NO₂ Symmetric Stretch | 1335 - 1370 | Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| C-O Stretch (Carboxylic Acid) | 1200 - 1300 | Medium |

| O-H Bend (Carboxylic Acid) | ~1400 | Medium |

| NO₂ Bending | ~850 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. rsc.org The absorption of this energy promotes electrons from lower-energy molecular orbitals to higher-energy ones. libretexts.org In this compound, the aromatic ring, nitro group, and carboxyl group act as chromophores, which are parts of the molecule that absorb light. shu.ac.uk

The primary electronic transitions expected for this compound are π → π* and n → π*. slideshare.net

π → π transitions* involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions, resulting in strong absorption bands. The conjugated system of the nitro-substituted benzene ring is the main contributor to these transitions.

n → π transitions* involve the promotion of an electron from a non-bonding orbital (n), such as those on the oxygen atoms of the nitro and carboxyl groups, to a π* antibonding orbital. These transitions are generally of lower energy and have weaker absorption intensities compared to π → π* transitions.

Based on data for 4-nitrobenzoic acid, which shows a strong absorption maximum around 258 nm in ethanol (B145695), similar transitions can be predicted for this compound. The presence of two electron-withdrawing fluorine atoms may cause a slight shift in the absorption maxima (a hypsochromic or bathochromic shift).

| Transition Type | Involved Orbitals | Expected Wavelength Range (nm) | Typical Molar Absorptivity (ε) |

| π → π | π (aromatic ring) → π (aromatic ring, NO₂) | 250 - 280 | High |

| n → π | n (oxygen of NO₂, COOH) → π (aromatic ring, NO₂) | 300 - 350 | Low |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern upon ionization. nih.gov

For this compound (C₇H₃F₂NO₄), the exact molecular weight can be calculated. The most intense peak corresponding to the intact molecule is the molecular ion peak [M]⁺. The fragmentation of this ion provides structural information. Common fragmentation pathways for nitrobenzoic acids involve the loss of small, stable neutral molecules or radicals. docbrown.info

Molecular Weight : 203.11 g/mol

Molecular Ion Peak [M]⁺ : m/z = 203

Key fragmentation pathways would likely include:

Loss of a hydroxyl radical (-OH) : [M - OH]⁺ → m/z = 186. This is a common fragmentation for carboxylic acids.

Loss of a nitro group (-NO₂) : [M - NO₂]⁺ → m/z = 157.

Loss of a carboxyl group (-COOH) : [M - COOH]⁺ → m/z = 158.